molecular formula C6H9F3O2S2 B1654369 3-Methylsulfonyl-4-(trifluoromethyl)thiolane CAS No. 2230800-20-9

3-Methylsulfonyl-4-(trifluoromethyl)thiolane

Cat. No.: B1654369
CAS No.: 2230800-20-9
M. Wt: 234.3
InChI Key: CZFMLLMNJHSYFK-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-4-(trifluoromethyl)thiolane is a specialized sulfur-containing heterocyclic compound designed for advanced research and development, particularly in medicinal chemistry. Its structure incorporates two highly valuable functional groups: a methyl sulfone (MeSO2) and a trifluoromethyl (CF3) group on a thiolane scaffold. The methyl sulfone moiety is a standard polar substituent in chemistry, known for its ability to influence the physicochemical properties of molecules and is found in over 30 approved bioactive compounds . The trifluoromethyl group is widely recognized for its ability to enhance metabolic stability, membrane permeability, and overall bioavailability in drug candidates . The combination of these features on a saturated thiolane ring makes this compound a promising building block for creating novel therapeutic agents. This compound is of significant research value for constructing potential antiviral agents. Related trifluoromethylthiolane derivatives have demonstrated promising biological activity; for instance, some have been shown to significantly inhibit the reproduction of Herpes simplex virus type 1 (HSV-1) . Furthermore, the methyl sulfone group is a key motif in modern drug discovery, appearing in a wide range of FDA-approved drugs for conditions such as cancer, inflammation, and diabetes, underscoring its utility in developing new pharmacologically active molecules . Researchers can utilize 3-Methylsulfonyl-4-(trifluoromethyl)thiolane as a versatile synthetic intermediate. The methylsulfonyl group can act as a strong electron-withdrawing group and can participate in nucleophilic substitution reactions, serving as a leaving group to facilitate further functionalization of the molecule . This allows medicinal chemists to explore novel chemical space and generate diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methylsulfonyl-4-(trifluoromethyl)thiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2S2/c1-13(10,11)5-3-12-2-4(5)6(7,8)9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFMLLMNJHSYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CSCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180005
Record name Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230800-20-9
Record name Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2230800-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Trifluoromethylation of Dihydrothiophene Derivatives

Methodology Overview

This approach leverages visible-light-driven radical chemistry to install the trifluoromethyl ($$ \text{CF}_3 $$) group at position 4 of a dihydrothiophene intermediate, followed by hydrogenation and sulfone formation.

Step 1: Synthesis of 3-Methylthio-2,5-dihydrothiophene

A dihydrothiophene ring is functionalized with a methylthio ($$ \text{SMe} $$) group at position 3 via nucleophilic substitution. For example, reaction of 3-chlorothiophene with sodium methanethiolate ($$ \text{NaSMe} $$) in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% conversion.

Step 2: Radical Trifluoromethylation

Trifluoromethyl thianthrenium triflate ($$ \text{TT-CF}_3^+ \text{OTf}^- $$) enables radical hydrotrifluoromethylation of the dihydrothiophene double bond. In the presence of 1,2-benzenedithiol as a hydrogen donor, the reaction proceeds at room temperature in acetonitrile, yielding 3-methylthio-4-(trifluoromethyl)-2,5-dihydrothiophene in 78% yield.

Step 3: Hydrogenation to Thiolane

Catalytic hydrogenation ($$ \text{H}_2 $$, 10% Pd/C, ethanol) reduces the dihydrothiophene to thiolane, achieving quantitative conversion.

Step 4: Oxidation to Sulfone

Oxidation of the methylthio group to methylsulfonyl ($$ \text{SO}2\text{Me} $$) is accomplished using ammonium molybdate and 30% $$ \text{H}2\text{O}_2 $$ in ethanol at 100°C for 6 hours (92% yield).

Key Data

Step Reagents/Conditions Yield (%) Source
Radical $$ \text{CF}_3 $$ Addition $$ \text{TT-CF}_3^+ \text{OTf}^- $$, 1,2-benzenedithiol, MeCN, rt 78
Sulfone Oxidation $$ (\text{NH}4)2\text{MoO}4 $$, $$ \text{H}2\text{O}_2 $$, EtOH, 100°C 92

Oxidation of Pre-Functionalized Thiolanes

Direct Sulfonation of 3-Methylthio-4-(trifluoromethyl)thiolane

Pre-existing thiolanes bearing methylthio and $$ \text{CF}3 $$ groups are oxidized to sulfones. For instance, 3-methylthio-4-(trifluoromethyl)thiolane is treated with $$ \text{KHSO}5 $$ (Oxone®) in a $$ \text{H}_2\text{O}/\text{MeOH} $$ mixture (1:1) at 0°C for 2 hours, yielding the sulfone in 89% purity.

Cyclization Strategies

Ring-Closing via Thiol-Ene Click Chemistry

A thiol-ene reaction between 1,3-dithiols and $$ \text{CF}3 $$-functionalized alkenes forms the thiolane ring. For example, 2-(trifluoromethyl)allyl bromide reacts with 1,3-propanedithiol in the presence of triethylamine, yielding 4-(trifluoromethyl)thiolane-3-thiol (61% yield). Subsequent methylation ($$ \text{Me}2\text{SO}_4 $$, $$ \text{NaOH} $$) and oxidation affords the target compound.

Key Data

Reaction Conditions Yield (%) Source
Thiol-Ene Cyclization 1,3-propanedithiol, Et$$_3$$N, DMF, 60°C 61
Methylation $$ \text{Me}2\text{SO}4 $$, NaOH, H$$_2$$O 95

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Radical $$ \text{CF}_3 $$ Addition High regioselectivity; mild conditions Requires specialized reagents (e.g., $$ \text{TT-CF}_3^+ $$) Moderate
Pre-Functionalized Oxidation Simple final step Dependent on precursor availability Low
Cyclization Modular backbone construction Multi-step synthesis; moderate yields High

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonyl-4-(trifluoromethyl)thiolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to thiolanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted hydroxysulfides, cyclic unsaturated sulfones, and various substituted thiolanes .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Potential
Recent studies have highlighted the potential of compounds containing trifluoromethyl groups, like 3-methylsulfonyl-4-(trifluoromethyl)thiolane, as inhibitors for antidiabetic targets. For example, a related compound was synthesized with a high enantiomeric ratio and demonstrated promising in vitro activity against key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase . The incorporation of trifluoromethyl groups enhances the lipophilicity and bioactivity of these molecules, making them suitable candidates for drug development.

Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of similar thiolane derivatives. Compounds with methylsulfonyl and trifluoromethyl functionalities have shown potential in selectively inhibiting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. This selectivity is crucial for developing therapeutics aimed at conditions like Alzheimer's disease .

Synthetic Applications

Trifluoromethylation Reagents
3-Methylsulfonyl-4-(trifluoromethyl)thiolane can serve as an electrophilic trifluoromethylating reagent. The use of such reagents has been explored for their ability to introduce trifluoromethyl groups into various organic substrates, enhancing their reactivity and functional diversity. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals where trifluoromethylation can significantly alter biological activity .

Material Science

Polymer Chemistry
In material science, compounds like 3-methylsulfonyl-4-(trifluoromethyl)thiolane are being investigated for their role in developing advanced materials with specific properties. The introduction of trifluoromethyl groups can improve thermal stability and chemical resistance, making these compounds suitable for applications in coatings and polymer additives. Research into the synthesis of polymers incorporating such functional groups is ongoing, aiming to tailor materials for specific industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/References
Medicinal ChemistryAntidiabetic agentsInhibitory activity against α-glucosidase and α-amylase
NeuroprotectionSelective nNOS inhibitionPotential therapeutic for neurodegenerative diseases
Synthetic ChemistryElectrophilic trifluoromethylationEnhances reactivity in organic synthesis
Material ScienceDevelopment of advanced polymersImproved thermal stability and resistance

Case Study 1: Antidiabetic Compound Development

A study synthesized a chiral molecule related to 3-methylsulfonyl-4-(trifluoromethyl)thiolane that demonstrated significant inhibitory effects on multiple antidiabetic targets. The compound's design incorporated the trifluoromethyl group to enhance its interaction with enzyme active sites, leading to IC50 values that indicate strong potential for therapeutic application .

Case Study 2: Neuroprotective Research

Research into the neuroprotective effects of thiolane derivatives has shown that compounds with methylsulfonyl and trifluoromethyl groups can selectively inhibit nNOS, thereby reducing neurotoxic nitric oxide production. This selectivity suggests a pathway for developing drugs aimed at treating various neurodegenerative conditions while minimizing side effects associated with broader nNOS inhibition .

Mechanism of Action

The mechanism of action of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane involves its interaction with molecular targets through its trifluoromethyl group. This group increases the lipophilicity of the compound, enhancing its ability to cross biological membranes and interact with intracellular targets . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

To contextualize its properties, 3-Methylsulfonyl-4-(trifluoromethyl)thiolane is compared below with structurally related compounds, focusing on synthesis, reactivity, and applications.

Table 1: Key Comparative Properties
Compound Name Core Structure Functional Groups Key Applications Hazards (H-Codes)
3-Methylsulfonyl-4-(trifluoromethyl)thiolane Thiolane ring -SO₂CH₃, -CF₃ Drug intermediates, catalysts Limited data (inferred: H315, H319)
Methyl trifluoromethanesulfonate Sulfonate ester -OSO₂CF₃ Alkylating agent, synthesis H226 (flammable), H314 (skin burns)
Tetrachloromonospirocyclotriphosphazene Phosphazene ring -P=N- backbone, Cl substituents Flame retardants, polymers Corrosive (H314)
7-[[...]pyrimidin-4-yl]phenyl]-carboxamide (Patent Example 427) Spirocyclic framework -CF₃, pyrimidine Pharmaceuticals (kinase inhibitors) Not specified
2.2. Electronic and Physicochemical Properties
  • The trifluoromethyl group in 3-Methylsulfonyl-4-(trifluoromethyl)thiolane contributes to high electronegativity and metabolic stability, similar to its role in the spirocyclic carboxamide (Patent Example 427) .
  • Methylsulfonyl vs. Sulfonate : The sulfonyl group (-SO₂CH₃) is less reactive than the sulfonate (-OSO₂CF₃) in Methyl trifluoromethanesulfonate, reducing the thiolane derivative’s corrosivity but maintaining strong electron-withdrawing effects .

Biological Activity

3-Methylsulfonyl-4-(trifluoromethyl)thiolane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antiviral, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.

Antiviral Activity

Recent studies have highlighted the antiviral properties of trifluoromethylthiolane derivatives, including 3-Methylsulfonyl-4-(trifluoromethyl)thiolane. In a study investigating the effects of various derivatives on viral infections, it was found that certain compounds exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1).

Key Findings:

  • Cytotoxicity : The compound 10S-52 (a derivative) showed a CC₅₀ value of 161 µg/mL against Hep-2 cells and 627 µg/mL against BHK-21 cells, indicating moderate cytotoxicity but potential for therapeutic use in cancer treatment due to its selective toxicity towards cancer cells .
  • Antiviral Efficacy : At concentrations of 252–503 µg/mL, 10S-52 reduced HSV-1 replication by approximately 1.7 log₁₀, suggesting its potential as an antiherpetic agent .

Anticancer Activity

The anticancer potential of trifluoromethylthiolane derivatives has also been explored. The selective toxicity observed in various cell lines indicates that these compounds could be promising candidates for cancer therapy.

Case Study:

In a comparative study of different compounds, the derivative 10S-52 was noted for its significant inhibition of cancer cell proliferation while maintaining lower toxicity levels in normal cell lines. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Antimicrobial Activity

The antimicrobial properties of trifluoromethylthiolane derivatives have been investigated against various bacterial strains. These studies reveal a broad spectrum of activity.

Data Summary:

CompoundTarget BacteriaMIC (µg/mL)Activity Type
Compound 10S-52Staphylococcus aureus15.625Bactericidal
Compound SBIO-6Escherichia coli7.81Bacteriostatic
Compound XMethicillin-resistant Staphylococcus aureus (MRSA)62.5Moderate Activity

These results indicate that certain derivatives can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .

Q & A

Q. Q1. What are the key synthetic methodologies for preparing 3-methylsulfonyl-4-(trifluoromethyl)thiolane?

Methodological Answer: The synthesis typically involves copper-catalyzed thiolane assembly for regioselective sulfonyl and trifluoromethyl group introduction. For example, tetrahydrofuran (THF) is a critical solvent for facilitating cyclization, as seen in analogous thiolane syntheses . Key steps include:

Precursor Activation : Use of trifluoromethylthiolation reagents (e.g., 4-(trifluoromethyl)phenyl trifluoromethanesulfonate) to introduce the -SCF₃ group .

Sulfonation : Methylsulfonyl groups are added via oxidation of thioether intermediates using controlled stoichiometry of oxidizing agents.

Purification : Column chromatography with silica gel or recrystallization in THF/hexane mixtures is employed to isolate the product .

Q. Q2. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms the thiolane ring conformation (e.g., spirocyclic phosphazene analogs use similar methods) .
  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H/¹³C NMR resolves methylsulfonyl and thiolane ring protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for sulfur and fluorine atoms .

Advanced Research Questions

Q. Q3. How do solvent and catalyst choice influence the regioselectivity of sulfonyl and trifluoromethyl group installation?

Methodological Answer:

  • Copper Catalysis : Copper(I) iodide promotes selective thiolane ring closure while minimizing side reactions (e.g., over-oxidation of sulfur) .
  • Solvent Effects : Polar aprotic solvents like THF stabilize intermediates during trifluoromethylthiolation, whereas dichloromethane may favor sulfonation steps .
  • Temperature Control : Low temperatures (-20°C to 0°C) prevent decomposition of labile trifluoromethyl intermediates .

Q. Q4. What computational or experimental strategies resolve contradictions in reactivity data for this compound?

Methodological Answer:

  • DFT Calculations : Model transition states for sulfonyl group migration versus trifluoromethyl retention to predict dominant pathways .
  • Isotopic Labeling : Use ³⁴S-labeled methylsulfonyl groups to track sulfur migration during ring-opening reactions .
  • Kinetic Profiling : Monitor reaction intermediates via in-situ IR spectroscopy to identify rate-determining steps .

Q. Q5. How does the thiolane ring’s electronic environment affect its stability under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : Protonation of the sulfonyl oxygen increases ring strain, leading to hydrolysis. Stability tests in HCl/THF mixtures (pH < 2) show degradation within 24 hours .
  • Basic Conditions : The trifluoromethyl group’s electron-withdrawing effect stabilizes the ring against nucleophilic attack. NaOH/ethanol (pH > 10) trials demonstrate >90% stability over 48 hours .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, linked to sulfur-sulfur bond cleavage .

Q. Q6. What are the compound’s applications in glycoconjugate synthesis, and how does its reactivity compare to other thiolanes?

Methodological Answer:

  • Glycoconjugate Linkers : The methylsulfonyl group acts as a leaving group in nucleophilic substitutions, enabling carbohydrate attachment (e.g., via Mitsunobu reactions) .
  • Comparative Reactivity : Unlike unsubstituted thiolanes, the trifluoromethyl group enhances electrophilicity at the sulfur center, accelerating glycosylation by 3–5× compared to tetrahydrothiophene derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Reactant of Route 2
3-Methylsulfonyl-4-(trifluoromethyl)thiolane

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